molecular formula C20H20ClNO2 B4724016 8-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methylquinoline

8-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methylquinoline

Cat. No. B4724016
M. Wt: 341.8 g/mol
InChI Key: MXVFJUWBKJTHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methylquinoline, commonly known as Cmpd A, is a synthetic compound used in scientific research as a potent and selective inhibitor of a protein kinase called PIM1. PIM1 is involved in various cellular processes, including cell cycle regulation, apoptosis, and proliferation, and its overexpression has been linked to the development and progression of several types of cancer. Therefore, Cmpd A has attracted significant attention as a potential anti-cancer agent.

Mechanism of Action

The mechanism of action of Cmpd A involves the inhibition of PIM1 kinase activity by binding to its ATP-binding site. PIM1 is a serine/threonine kinase that phosphorylates several substrates involved in cell cycle regulation, apoptosis, and survival. By inhibiting PIM1, Cmpd A can disrupt these cellular processes and induce cell death in cancer cells. Moreover, Cmpd A has been shown to induce autophagy, a process of self-digestion that can lead to the degradation of damaged or unwanted cellular components.
Biochemical and Physiological Effects:
Cmpd A has several biochemical and physiological effects that make it a potent anti-cancer agent. In addition to inhibiting PIM1, Cmpd A can also modulate the expression of several genes involved in cell cycle regulation, DNA damage response, and apoptosis. Moreover, Cmpd A can induce mitochondrial dysfunction and oxidative stress, leading to the activation of several signaling pathways involved in cell death. These effects are highly specific to cancer cells and spare normal cells, making Cmpd A a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

Cmpd A has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for PIM1, which minimizes off-target effects and toxicity. Moreover, Cmpd A has good solubility in aqueous solutions, making it easy to use in cell-based assays and animal studies. However, Cmpd A has some limitations, including its low stability in biological fluids, which can limit its bioavailability and efficacy. Moreover, Cmpd A can induce autophagy, which can complicate the interpretation of experimental results.

Future Directions

Several future directions can be explored to further investigate the potential of Cmpd A as an anti-cancer agent. One of the main directions is to optimize the synthesis and purification methods to improve the yield and purity of the compound. Moreover, future studies can investigate the efficacy of Cmpd A in various animal models of cancer and other diseases. Furthermore, the combination of Cmpd A with other anti-cancer drugs can be explored to enhance its therapeutic potential. Finally, the development of more potent and selective PIM1 inhibitors based on the structure of Cmpd A can be pursued to improve the efficacy and specificity of anti-cancer therapies.

Scientific Research Applications

Cmpd A has been extensively used in scientific research to investigate the role of PIM1 in cancer and other diseases. Several studies have shown that Cmpd A can inhibit the activity of PIM1 in vitro and in vivo, leading to the suppression of cancer cell growth and survival. Moreover, Cmpd A has been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin, in various cancer cell lines. These findings suggest that Cmpd A could be a promising candidate for the development of novel anti-cancer therapies.

properties

IUPAC Name

8-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2/c1-14-7-10-17(21)19(13-14)24-12-4-11-23-18-6-3-5-16-9-8-15(2)22-20(16)18/h3,5-10,13H,4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVFJUWBKJTHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCCOC2=CC=CC3=C2N=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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